molecular formula C10H13N3 B13462248 [1-(1H-1,3-benzodiazol-2-yl)ethyl](methyl)amine

[1-(1H-1,3-benzodiazol-2-yl)ethyl](methyl)amine

Cat. No.: B13462248
M. Wt: 175.23 g/mol
InChI Key: WMQHNODUVXJCNT-UHFFFAOYSA-N
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Description

1-(1H-1,3-benzodiazol-2-yl)ethylamine: is a chemical compound with a complex structure that includes a benzodiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-1,3-benzodiazol-2-yl)ethylamine typically involves the reaction of benzodiazole derivatives with ethyl and methyl amine groups under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur, particularly in the presence of halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 1-(1H-1,3-benzodiazol-2-yl)ethylamine is used as a building block for synthesizing more complex molecules. It is also studied for its reactivity and potential as a catalyst in organic reactions.

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.

Medicine: In medicine, 1-(1H-1,3-benzodiazol-2-yl)ethylamine is explored for its therapeutic potential. It may have applications in treating certain diseases or conditions due to its unique chemical properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for creating high-performance materials.

Mechanism of Action

The mechanism of action of 1-(1H-1,3-benzodiazol-2-yl)ethylamine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(1H-1,3-benzodiazol-2-yl)ethylamine
  • 1-(1H-1,3-benzodiazol-2-yl)ethylamine
  • 1-(1H-1,3-benzodiazol-2-yl)ethylamine

Comparison: Compared to similar compounds, 1-(1H-1,3-benzodiazol-2-yl)ethylamine is unique due to its specific substitution pattern. This uniqueness can influence its reactivity, biological activity, and potential applications. For example, the methyl group may confer different steric and electronic properties compared to ethyl or propyl groups, affecting how the compound interacts with other molecules.

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

1-(1H-benzimidazol-2-yl)-N-methylethanamine

InChI

InChI=1S/C10H13N3/c1-7(11-2)10-12-8-5-3-4-6-9(8)13-10/h3-7,11H,1-2H3,(H,12,13)

InChI Key

WMQHNODUVXJCNT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)NC

Origin of Product

United States

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